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Application Note: High-Sensitivity LC-MS/MS Profiling of Sofosbuvir and its Metabolite GS-

331007 in Human Plasma

Executive Summary
Objective: To establish a robust, self-validating Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) protocol for the quantification of Sofosbuvir (SOF) and its primary

metabolite GS-331007 in human plasma. Context: Sofosbuvir is a nucleotide analog prodrug

used in the treatment of Hepatitis C Virus (HCV).[1] Its bioanalysis is complicated by its rapid

intracellular metabolism and potential ex vivo instability due to plasma esterases. Methodology:

This guide details a protein precipitation extraction coupled with UPLC separation and ESI-

positive MRM detection. The method prioritizes the stability of the prodrug and the separation

of the polar metabolite.

Scientific Rationale & Mechanism
The Instability Challenge (Expertise Insight)
Sofosbuvir (MW 529.45) is a phosphoramidate prodrug. Upon absorption, it is extensively

metabolized in the liver to the active triphosphate (GS-461203). However, in systemic
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circulation, the major detectable analyte is the dephosphorylated nucleoside metabolite, GS-

331007.

Critical Control Point: Sofosbuvir is susceptible to hydrolysis by plasma esterases (e.g.,

carboxyl esterase 1). While K2EDTA is the standard anticoagulant, strict cold-chain handling

(ice bath immediately after collection) is non-negotiable to prevent ex vivo degradation of SOF

into GS-331007, which would artificially inflate metabolite quantitation.

Metabolic Pathway Visualization
The following diagram illustrates the critical degradation pathway that necessitates specific

sample handling.
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Caption: Simplified metabolic fate of Sofosbuvir. Ex vivo plasma stability is threatened by the

hydrolysis step leading to GS-331007.

Materials & Reagents
Reference Standards: Sofosbuvir (>99%), GS-331007 (>99%).

Internal Standard (IS): Sofosbuvir-d6 or Sofosbuvir-¹³C (Preferred over analog IS like

Ledipasvir to correct for matrix effects).

Matrix: Human Plasma (K2EDTA).[2][3]

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium

Formate.
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Experimental Protocol
A. Sample Preparation: Protein Precipitation (PPT)
Why PPT? While LLE (Liquid-Liquid Extraction) using Dichloromethane offers cleaner extracts,

PPT with Acetonitrile is preferred for high-throughput clinical analysis due to speed and

sufficient recovery (>90%) for Sofosbuvir.

Thawing: Thaw plasma samples on ice (never at room temperature/water bath).

Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).

Vortex gently.

Precipitation: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

Note: The acid helps stabilize the prodrug during precipitation.

Extraction: Vortex vigorously for 1 min.

Separation: Centrifuge at 10,000 x g for 10 min at 4°C.

Transfer: Transfer 200 µL of the supernatant to an HPLC vial.

Dilution (Optional): If peak shape is poor due to high organic content, dilute the supernatant

1:1 with 0.1% Formic Acid in water before injection.

B. LC-MS/MS Conditions
Chromatography (UPLC)

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent (e.g., Kinetex C18).

Logic: Sub-2-micron particles provide the resolution needed to separate the polar

metabolite (GS-331007) from the solvent front.

Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.[1][3][4]

Flow Rate: 0.4 mL/min.[5][6]

Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event

0.00 10 Initial equilibration

0.50 10 Hold to elute salts

2.00 90 Ramp to elute Sofosbuvir

2.50 90 Wash

2.60 10 Return to initial

| 4.00 | 10 | Re-equilibration |

Mass Spectrometry Settings

Source: ESI Positive (Electrospray Ionization).[1][7]

Mode: MRM (Multiple Reaction Monitoring).[1][2][7][8][9]

Spray Voltage: 3500 V.

Desolvation Temp: 500°C.

C. MRM Transitions & Data Parameters
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Analyte
Precursor
Ion (m/z)

Product Ion
(m/z)

Cone
Voltage (V)

Collision
Energy (eV)

Role

Sofosbuvir 530.2 [M+H]⁺ 243.1 30 22 Quantifier

530.2 135.0 30 35 Qualifier

GS-331007 261.1 [M+H]⁺ 113.1 25 18
Metabolite

Quant

Sofosbuvir-d6

(IS)
536.2 [M+H]⁺ 249.1 30 22

Internal

Standard

Analytical Workflow Diagram
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Caption: Step-by-step bioanalytical workflow ensuring sample integrity from thaw to data

acquisition.
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Validation & Quality Control (Self-Validating
Systems)
To ensure the method is trustworthy (Trustworthiness), the following acceptance criteria must

be met:

Linearity:

Sofosbuvir: 5.0 – 5000 ng/mL (r² > 0.995).

GS-331007: 10.0 – 5000 ng/mL.

Weighting: 1/x² regression is recommended to improve accuracy at the lower limit of

quantification (LLOQ).

Accuracy & Precision:

Intra- and Inter-day CV% must be <15% (20% at LLOQ).[1]

Accuracy must be within ±15% of nominal value.

Matrix Effect Assessment:

Calculate the Matrix Factor (MF).

An IS-normalized MF between 0.85 and 1.15 indicates the internal standard is effectively

compensating for ion suppression.

Stability Check (Critical):

Perform a "Benchtop Stability" test: Leave spiked plasma at room temperature for 4 hours.

If degradation >15% is observed, the protocol must mandate "Ice Bath Only" handling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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